4,6-Difluoroisophthalonitrile
Overview
Description
4,6-Difluoroisophthalonitrile is an organic compound with the molecular formula C8H2F2N2 It is characterized by the presence of two fluorine atoms and two nitrile groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Difluoroisophthalonitrile can be synthesized through several methods. One common method involves the nitration of 4,6-difluorophthalic acid, followed by the reduction of the nitro group to a nitrile group. Another method involves the reaction of 2,4-difluoro-5-iodobenzonitrile with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoroisophthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride and tetrahydrofuran (THF) are commonly used.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether is a typical reagent for reducing nitrile groups.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine can yield fluorinated amines.
Reduction Reactions: Reduction of nitrile groups yields corresponding amines.
Scientific Research Applications
4,6-Difluoroisophthalonitrile has a wide range of applications in scientific research:
Polymer Science: It is used as a building block for the synthesis of high-performance polymers such as polyimides and polyquinoxalines, which are known for their thermal stability and mechanical strength.
Organic Electronics: Due to its electron-withdrawing properties, it is explored as a potential building block for organic semiconductors.
Pharmaceuticals: Some derivatives of this compound are investigated for their potential use in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4,6-difluoroisophthalonitrile largely depends on its application. In organic electronics, its electron-withdrawing properties facilitate the formation of stable charge-transfer complexes, which are crucial for the function of organic semiconductors. In polymer science, its incorporation into polymer backbones enhances thermal stability and mechanical properties due to the strong electron-withdrawing effect of the fluorine atoms.
Comparison with Similar Compounds
4,6-Dichloroisophthalonitrile: Similar in structure but with chlorine atoms instead of fluorine.
4,6-Dibromoisophthalonitrile: Contains bromine atoms instead of fluorine.
Comparison: 4,6-Difluoroisophthalonitrile is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to chlorine or bromine. Fluorine’s high electronegativity and small size make this compound particularly useful in applications requiring strong electron-withdrawing effects and high thermal stability.
Properties
IUPAC Name |
4,6-difluorobenzene-1,3-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2N2/c9-7-2-8(10)6(4-12)1-5(7)3-11/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKXPKOAUDLYKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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